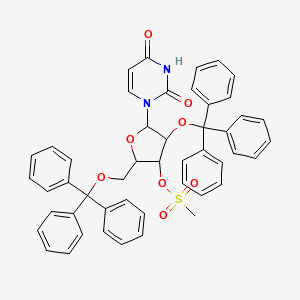
5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(trityloxy)-2-(trityloxymethyl)tetrahydrofuran-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a lengthy name. Let’s break it down:
- The core structure consists of a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom).
- Attached to the tetrahydrofuran ring are:
- A 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group.
- A trityloxy group (benzyl trityl ether) at one position.
- A trityloxymethyl group at another position.
- A methanesulfonate (mesylate) group.
- The compound likely has interesting properties due to its combination of functional groups.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, without specific research, we can’t provide a detailed mechanism. understanding the molecular targets and pathways would require experimental studies.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
56889-16-8 |
|---|---|
Molecular Formula |
C48H42N2O8S |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-4-trityloxy-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C48H42N2O8S/c1-59(53,54)58-43-41(34-55-47(35-20-8-2-9-21-35,36-22-10-3-11-23-36)37-24-12-4-13-25-37)56-45(50-33-32-42(51)49-46(50)52)44(43)57-48(38-26-14-5-15-27-38,39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-33,41,43-45H,34H2,1H3,(H,49,51,52) |
InChI Key |
CILSTBQZISAPNO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C(OC(C1OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=O)NC5=O)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















